molecular formula C13H17BrN2S B2654744 1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 37489-47-7

1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B2654744
CAS No.: 37489-47-7
M. Wt: 313.26 g/mol
InChI Key: CHJZAPAYCRBOAD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a bromophenyl group, three methyl groups, and a thiol group attached to a dihydropyrimidine ring

Properties

CAS No.

37489-47-7

Molecular Formula

C13H17BrN2S

Molecular Weight

313.26 g/mol

IUPAC Name

1-(4-bromophenyl)-4,4,6-trimethyl-1,3-diazinane-2-thione

InChI

InChI=1S/C13H17BrN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17)

InChI Key

CHJZAPAYCRBOAD-UHFFFAOYSA-N

SMILES

CC1=CC(NC(=S)N1C2=CC=C(C=C2)Br)(C)C

Canonical SMILES

CC1CC(NC(=S)N1C2=CC=C(C=C2)Br)(C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the reaction would involve 4-bromobenzaldehyde, ethyl acetoacetate, and thiourea under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using efficient catalysts, such as Lewis acids, and optimizing reaction conditions to increase yield and purity. Solvent selection and temperature control are crucial factors in scaling up the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

    Cyclization: Catalysts such as palladium or copper can facilitate cyclization reactions under mild conditions.

Major Products

    Oxidation: Formation of disulfides.

    Substitution: Formation of substituted dihydropyrimidines.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with biological targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
  • 1-(4-Fluorophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
  • 1-(4-Methylphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol

Uniqueness

1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards biological targets compared to its chloro, fluoro, and methyl analogs .

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